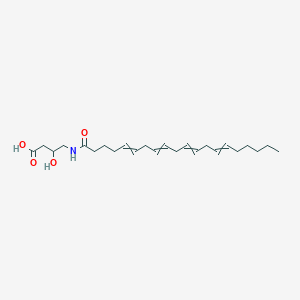

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Description

n-Arachidonoyl-3-hydroxy-γ-aminobutyric acid (NAG-3H-ABA) is a lipidated amino acid derivative characterized by the conjugation of arachidonic acid with 3-hydroxy-γ-aminobutyric acid (GABA). It is part of a broader class of arachidonoyl amino acids isolated from mammalian brain tissues, including bovine and rat brains, though its functional roles remain understudied . Key physicochemical properties include:

- Molecular Formula: C₂₄H₃₉NO₄

- Molecular Weight: 405.6 g/mol

- Solubility: DMF: 20 mg/ml DMSO: 15 mg/ml Ethanol: 30 mg/ml PBS (pH 7.2): 1 mg/ml .

NAG-3H-ABA has been detected in rat brain via LC-MS but lacks comprehensive pharmacological characterization. Preliminary studies suggest that, like other arachidonoyl amino acids, it exhibits poor affinity for cannabinoid receptor 1 (CB1), distinguishing it from classical endocannabinoids such as anandamide .

Properties

IUPAC Name |

3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFIBMHGNMSQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection in GABA Derivatives

The 3-hydroxy moiety in GABA necessitates protection to prevent undesired side reactions during acylation. Tert-butyldimethylsilyl (TBDMS) ethers are widely employed due to their stability under basic and nucleophilic conditions. In a millimole-scale synthesis of GHB-amino acid conjugates, TBDMS protection was achieved by reacting GABA with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, yielding 3-O-TBDMS-GABA in 73% purity without chromatography. Alternative protecting groups, such as acetyl or benzyl ethers, are less favorable due to cleavage risks during subsequent steps.

Step-Wise Preparation Methods

Method A: HATU-Mediated Acylation

This approach adapts protocols from PGHS-2 substrate syntheses:

-

Activation of Arachidonic Acid :

Arachidonic acid (1 equiv) is dissolved in anhydrous acetonitrile with 3-O-TBDMS-GABA (1.5 equiv). The carboxylate is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 2.4 equiv) and diisopropylethylamine (DIPEA, 3 equiv) at 0°C. After 5 minutes, the reaction proceeds at room temperature for 19 hours. -

Purification :

Crude product is dried under reduced pressure and purified via normal-phase liquid chromatography (LC) on a silica column with isopropanol/cyclohexane gradients. Fractions containing NA-3H-GABA-TBDMS are identified by UV absorption at 245 nm and concentrated. -

Deprotection :

The TBDMS group is removed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), stirring for 2 hours at 25°C. Final purification uses reversed-phase LC with 0.5% acetic acid/acetonitrile mobile phases, achieving >99% purity.

Analytical Data for Method A

Method B: DIC/Oxyma Coupling

Developed for GHB conjugates, this method prioritizes safety and scalability:

-

Coupling Reaction :

3-O-TBDMS-GABA (1 equiv) and arachidonic acid (1.2 equiv) are combined with N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and ethyl cyanohydroxyiminoacetate (Oxyma, 1.5 equiv) in dimethylformamide (DMF). The mixture reacts for 12 hours at 25°C. -

Workup :

The solution is diluted with ethyl acetate, washed with 10 mM HCl (3×), saturated NaHCO3 (3×), and brine. After drying over Na2SO4, the product is isolated via rotary evaporation. -

Deprotection and Validation :

TBDMS cleavage follows Method A. Purity is assessed by thin-layer chromatography (TLC) with potassium permanganate staining.

Analytical Data for Method B

Comparative Analysis of Methodologies

Method A achieves higher purity but demands specialized equipment, whereas Method B offers practicality for bulk synthesis.

Critical Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of arachidonoyl amino acids in various chemical reactions.

Biology: The compound is studied for its role in biological systems, particularly in the brain where it has been isolated.

Medicine: Research is ongoing to explore its potential therapeutic applications, including pain suppression and neuroprotection.

Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and biochemical research tools

Mechanism of Action

The mechanism of action of n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. It has been found to interact with large conductance calcium-activated potassium channels, which play a role in regulating neuronal excitability . The compound’s effects on these channels contribute to its potential neuroprotective and pain-suppressing properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Arachidonoyl Amino Acid Derivatives

NAG-3H-ABA belongs to a family of arachidonoyl-conjugated amino acids. Key comparisons include:

Table 1: Comparison of Arachidonoyl Amino Acid Derivatives

Key Findings :

GABA Derivatives and Modulators

NAG-3H-ABA’s GABA moiety invites comparison with GABA receptor ligands. However, its arachidonoyl tail likely redirects its pharmacological profile away from classical GABAergic activity:

Table 2: GABAergic Compounds and Their Properties

Key Findings :

- Its lipid modification may prioritize interactions with lipid-binding proteins over ionotropic receptors.

- Neurosteroid Interactions: GABAₐ receptor sensitivity varies with subunit composition (e.g., α1 vs.

Solubility and Pharmacokinetic Considerations

NAG-3H-ABA’s solubility profile differs markedly from polar GABA analogs, reflecting its lipophilic arachidonoyl tail:

Table 3: Solubility Comparison

| Compound | DMSO (mg/ml) | Ethanol (mg/ml) | PBS (mg/ml) |

|---|---|---|---|

| NAG-3H-ABA | 15 | 30 | 1 |

| GABA | >100 | >100 | >100 |

| Anandamide | ~50 | ~50 | Insoluble |

Implications :

- Metabolic Stability: The ester linkage in NAG-3H-ABA may render it susceptible to hydrolysis, unlike amide-linked analogs (e.g., N-arachidonoyl glycine).

Biological Activity

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is a significant compound in the field of neurobiology, particularly due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This article explores the biological activity of NAG-3H-ABA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAG-3H-ABA is classified as an arachidonoyl amino acid with the molecular formula C24H39NO4. It is identified by the Chemical Abstracts Service number 959761-62-7. The compound exhibits unique properties due to its combination of amino acid and fatty acid structures, which allows it to interact with various biological pathways.

NAG-3H-ABA has been shown to modulate several biological processes, primarily through its interaction with GABA receptors and other ion channels:

- GABA Receptor Modulation : Due to its structural similarity to GABA, NAG-3H-ABA can influence GABA receptor activity, potentially enhancing inhibitory neurotransmission. This action may contribute to its neuroprotective effects and ability to modulate anxiety and stress responses.

- Calcium Channel Inhibition : Research indicates that NAG-3H-ABA inhibits T-type calcium channels (Cav3.2), which are involved in pain modulation. Studies have demonstrated that this inhibition can significantly reduce pain responses in animal models .

- Pain Modulation : NAG-3H-ABA has been shown to suppress formalin-induced pain in rats, indicating its potential as an analgesic agent. This effect is likely mediated through both GABAergic mechanisms and direct interactions with calcium channels .

Biological Activity and Research Findings

The following table summarizes key studies related to the biological activity of NAG-3H-ABA:

Case Studies

Several case studies have been conducted to explore the implications of NAG-3H-ABA in various contexts:

- Neuroprotection : A study examining the neuroprotective effects of NAG-3H-ABA found that it could mitigate neuronal damage in models of oxidative stress, potentially through its antioxidant properties and modulation of calcium influx .

- Anxiety and Stress Response : Another investigation focused on the anxiolytic effects of NAG-3H-ABA, revealing that it could reduce anxiety-like behaviors in rodent models, possibly by enhancing GABAergic transmission.

Future Directions

Research into NAG-3H-ABA is still evolving, with several areas warranting further exploration:

- Therapeutic Applications : Given its analgesic and neuroprotective properties, NAG-3H-ABA may hold promise for developing new treatments for chronic pain conditions and neurodegenerative diseases.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which NAG-3H-ABA interacts with various receptors and ion channels.

- Clinical Trials : Future clinical trials will be essential to assess the safety and efficacy of NAG-3H-ABA in human populations.

Q & A

Q. What are the optimal storage and handling conditions for NAG-3H-ABA to ensure stability in experimental settings?

- Methodological Answer : NAG-3H-ABA should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years , with solvent-based solutions kept at -80°C (6 months) or -20°C (1 month) to prevent degradation . For short-term transport, room temperature is acceptable if exposure is limited to a few days. Avoid freeze-thaw cycles for dissolved samples. Pre-weigh aliquots in inert atmospheres (e.g., nitrogen glovebox) to minimize oxidative damage. Confirm purity via HPLC before critical experiments.

Q. How can solubility challenges of NAG-3H-ABA be addressed in in vitro assays?

- Methodological Answer : NAG-3H-ABA exhibits limited aqueous solubility. For cell-based studies, dissolve in DMSO (primary recommendation) at 5–20 mM stock concentrations, followed by dilution in culture media (<0.1% DMSO final concentration). If DMSO is incompatible, test ethanol or DMF with sonication (30–60 sec, 25°C). Centrifuge at 12,000 rpm for 5 min to remove undissolved particles. Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Q. What experimental evidence supports the role of NAG-3H-ABA in pain modulation?

- Methodological Answer : In vivo studies using formaldehyde-induced pain models in rats demonstrate dose-dependent analgesia (1–10 mg/kg, intraperitoneal injection). Control for cannabinoid receptor cross-talk by co-administering CB1/CB2 antagonists (e.g., SR141716A). Measure pain thresholds via von Frey filaments or Hargreaves plantar tests. Note that anti-nociceptive effects may vary with strain-specific endocannabinoid tone .

Advanced Research Questions

Q. How can contradictory data on NAG-3H-ABA’s receptor selectivity be resolved?

- Methodological Answer : Discrepancies in receptor binding (e.g., GABA_B vs. TRPV1) arise from assay conditions. Use radioligand displacement assays with [³H]-GABA (for GABA_B) and [³H]-resiniferatoxin (for TRPV1) under standardized pH (7.4 PBS) and temperature (37°C). Include positive controls (e.g., baclofen for GABA_B, capsaicin for TRPV1). For functional validation, employ calcium imaging in transfected HEK293 cells expressing individual receptors .

Q. What analytical techniques are recommended for quantifying NAG-3H-ABA in biological matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For plasma samples, precipitate proteins with ice-cold acetonitrile (1:4 v/v), then centrifuge at 14,000×g. Calibrate against deuterated internal standards (e.g., d8-NAG-3H-ABA) to correct for matrix effects. Limit of quantification (LOQ) should be validated at ≤10 nM .

Q. How does the hydroxyl group at the 3-position influence NAG-3H-ABA’s pharmacological profile compared to unmodified GABA derivatives?

- Methodological Answer : The 3-hydroxy group enhances hydrogen-bonding capacity , altering binding kinetics. Compare molecular dynamics simulations of NAG-3H-ABA and arachidonoyl-GABA using AutoDock Vina or GROMACS . In vitro, assess metabolic stability with liver microsomes (human/rat) to evaluate esterase susceptibility. Structural analogs like γ-amino-β-hydroxybutyric acid (GABOB) show similar hydroxyl-dependent activity shifts, suggesting conserved mechanisms .

Q. What strategies mitigate off-target effects in studies exploring NAG-3H-ABA’s anti-inflammatory properties?

- Methodological Answer : Co-administer cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) to isolate endocannabinoid-mediated pathways. In LPS-stimulated macrophages, measure cytokine release (IL-6, TNF-α) via ELISA and correlate with CB2 knockdown (siRNA). Use lipidomic profiling (LC-MS) to track arachidonic acid metabolites, ensuring NAG-3H-ABA does not inadvertently modulate prostaglandin synthesis .

Q. How do pH variations in experimental buffers affect NAG-3H-ABA’s stability and bioactivity?

- Methodological Answer : Below pH 6.0, the carboxyl group protonation reduces solubility, while pH >8.0 risks ester hydrolysis. Pre-test stability in 10× PBS (pH 7.4) over 24–72 hrs at 37°C, quantifying degradation via HPLC. For electrophysiology, use HEPES-buffered saline (pH 7.3) to mimic physiological conditions. Adjust pH post-dissolution with NaOH/HCl microadditions (0.1 M) to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.